molecular formula C14H12N4 B12876022 2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12876022
M. Wt: 236.27 g/mol
InChI Key: BMUJXEUTESUCPP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, cyano, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrrole derivative . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the cyano group can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, cyano, and methyl groups allows for diverse chemical reactivity and potential for various applications in medicinal and materials chemistry.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-amino-1-(3-cyanophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H12N4/c1-9-10(2)18(14(17)13(9)8-16)12-5-3-4-11(6-12)7-15/h3-6H,17H2,1-2H3

InChI Key

BMUJXEUTESUCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC(=C2)C#N)C

Origin of Product

United States

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